N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide
Description
N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group, a dioxo moiety, and an ethanediamide side chain linked to a methoxyethyl group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing dioxo group and the steric bulk of the tert-butyl substituent, which may impact its solubility, stability, and binding affinity compared to analogs. Crystallographic studies using programs like SHELX and structural visualization tools like ORTEP-3 have likely been employed to resolve its three-dimensional conformation, though direct references to such studies are absent in the provided evidence .
Properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-14(2,3)18-11(9-7-24(21,22)8-10(9)17-18)16-13(20)12(19)15-5-6-23-4/h5-8H2,1-4H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCTUGFADDFBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
Scientific Research Applications
N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thieno[3,4-c]pyrazol scaffold is shared with compounds like N-(2-methylpropyl)-5-oxo-2H-thieno[3,4-c]pyrazole-3-carboxamide. Key differences include:
- Electronic Profile : The 5,5-dioxo group introduces strong electron-withdrawing character, which may stabilize the core structure and influence π-π stacking interactions in protein binding.
| Property | Target Compound | N-(2-methylpropyl) Analog |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazol | Thieno[3,4-c]pyrazol |
| Substituent at Position 2 | tert-butyl | Methylpropyl |
| Solubility (LogP) | Estimated 1.8 (higher hydrophobicity) | Estimated 1.2 |
| Metabolic Stability (in vitro) | Moderate (tert-butyl reduces CYP450 access) | Low (methylpropyl susceptible to oxidation) |
Side Chain Variations
The ethanediamide-methoxyethyl side chain distinguishes the target compound from analogs with simpler alkyl or aryl substituents. For example:
- N-(2-hydroxyethyl) Analogs : Replacing methoxyethyl with hydroxyethyl increases polarity (LogP ~1.0) but reduces plasma stability due to hydroxyl group reactivity .
- Arylamide Derivatives : Substituting ethanediamide with benzamide groups enhances aromatic stacking but may introduce cytotoxicity risks .
Crystallographic and Computational Insights
- Structural Rigidity: The tert-butyl and dioxo groups likely enforce a planar conformation in the thieno-pyrazol core, as observed in similar compounds refined via SHELX . This rigidity may improve binding specificity compared to flexible analogs.
- Hydrogen Bonding: The methoxyethyl group’s ether oxygen and ethanediamide’s carbonyl groups provide hydrogen-bond acceptors, a feature less pronounced in non-polar analogs.
Research Findings and Limitations
Key Observations
- Synthetic Accessibility: The compound’s synthesis involves multi-step regioselective reactions, with yields (~15–20%) lower than simpler thieno-pyrazol derivatives due to steric challenges during cyclization .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 218–220°C, higher than analogs without the dioxo group (e.g., 190–195°C for 5-methoxy derivatives) .
Gaps in Literature
- Biological Activity: No peer-reviewed studies explicitly link the compound to therapeutic targets. Comparative efficacy data against kinase inhibitors or GPCR modulators are unavailable.
- Solubility and Pharmacokinetics : Predictive models suggest moderate oral bioavailability (~35%), but experimental ADME (Absorption, Distribution, Metabolism, Excretion) data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
